Irigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-cancer Properties

Irigenin has demonstrated promising anti-cancer effects in various studies. Research suggests its ability to:

- Inhibit proliferation and metastasis: Irigenin has been shown to suppress the growth and spread of cancer cells in studies involving lung, prostate, breast, and endometrial cancers []. It achieves this by targeting specific pathways involved in cancer progression, such as the Epithelial-Mesenchymal Transition (EMT) process [].

- Target specific enzymes: Irigenin exhibits selective inhibitory activity against the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) in Helicobacter pylori, a bacterium associated with gastric ulcers. This selectivity makes it a potential candidate for developing novel anti-bacterial treatments [].

Anti-inflammatory and Antioxidant Activities

Irigenin possesses anti-inflammatory and antioxidant properties, making it potentially beneficial for various conditions characterized by chronic inflammation and oxidative stress. Studies suggest its ability to:

- Reduce inflammation: Irigenin has been shown to modulate the production of inflammatory mediators like prostaglandin E2 and nitric oxide in immune cells, potentially offering therapeutic benefits in inflammatory diseases [].

- Protect against oxidative stress: Irigenin exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage, which plays a role in various diseases like cardiovascular diseases and neurodegenerative disorders [].

Other Potential Applications

Research is ongoing to explore other potential applications of Irigenin, including:

- Neuroprotective effects: Irigenin's antioxidant and anti-inflammatory properties may offer neuroprotection against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].

- Cardioprotective effects: Studies suggest Irigenin's potential in mitigating heart damage caused by certain medications and protecting against cardiovascular diseases [].

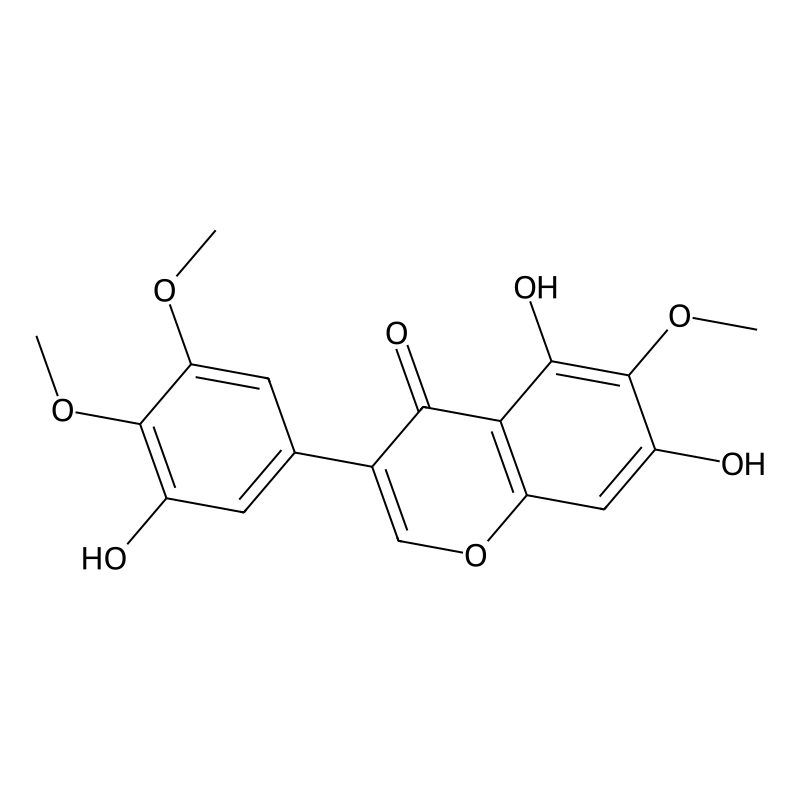

Irigenin is a naturally occurring hydroxyisoflavone, classified as an O-methylated isoflavone. Its chemical structure is characterized by hydroxy groups at positions 5, 7, and 3', and methoxy groups at positions 6, 4', and 5' on the isoflavone backbone, with the molecular formula . Irigenin can be isolated from various plant species, notably from the rhizomes of Belamcanda chinensis (also known as leopard lily) and Iris confusa . This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

The mechanism of action of Irigenin depends on the specific biological effect being studied. Here are two potential mechanisms:

- Anti-cancer activity: Irigenin might hinder cancer cell metastasis by blocking specific integrin binding sites. Integrins are cell adhesion molecules that play a role in cancer cell migration and invasion.

- Anti-bacterial activity: Irigenin may inhibit the growth of Helicobacter pylori, a bacterium associated with peptic ulcers, by targeting a specific enzyme (HpIMPDH) crucial for its survival.

Irigenin exhibits a range of biological activities:

- Antimicrobial Activity: It has demonstrated significant inhibitory effects against Helicobacter pylori, with a minimum inhibitory concentration (MIC) as low as 3.90 µg/mL .

- Anti-inflammatory Effects: Irigenin inhibits lipopolysaccharide-induced production of NO and PGE2, indicating its role in reducing inflammation .

- Protective Effects: Studies have shown that irigenin provides protective effects against UVB-induced ocular damage, reducing histological alterations in ocular tissues .

These activities suggest that irigenin may have therapeutic potential in treating various inflammatory and infectious diseases.

The synthesis of irigenin can be achieved through several methods. One common approach involves the ethoxalylation process, which is used to synthesize isoflavones . This method typically includes the following steps:

- Starting Materials: The synthesis begins with simple phenolic compounds.

- Reactions: The compounds undergo a series of reactions involving ethoxalylation to form the isoflavone structure.

- Purification: The final product is purified using chromatographic techniques to isolate irigenin from other by-products.

The specific details of these synthetic pathways can vary depending on the desired yield and purity of the final product.

Research into the interactions of irigenin with other compounds is ongoing. Notably, studies have indicated that irigenin can enhance the efficacy of certain anti-inflammatory agents when used in combination . Additionally, its interaction with cellular signaling pathways involved in inflammation suggests that it may modulate these pathways to exert its biological effects.

Irigenin shares structural similarities with several other flavonoids and isoflavonoids. Here are some comparable compounds:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Tectoridin | Isoflavone with different hydroxyl/methoxy substitutions | Exhibits lower antimicrobial activity than irigenin |

| Orientin | Flavonoid with distinct glycosylation | Known for antioxidant properties |

| Tectorigenin | Similar backbone but different functional groups | Less potent against Helicobacter pylori |

| Genistein | Isoflavone with similar core structure | Well-studied for its anticancer properties |

Irigenin's unique combination of hydroxy and methoxy groups distinguishes it from these similar compounds, contributing to its specific biological activities and therapeutic potential.